molecular formula C10H5Cl2N3O2 B12593630 5-(4,6-Dichloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one CAS No. 648417-05-4

5-(4,6-Dichloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one

Cat. No.: B12593630
CAS No.: 648417-05-4
M. Wt: 270.07 g/mol
InChI Key: AAKLHIGXFWOQHP-UHFFFAOYSA-N
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Description

5-(4,6-Dichloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one is a heterocyclic compound featuring an indole core fused with a 1,3,4-oxadiazolidinone moiety. The indole ring is substituted with chlorine atoms at the 4- and 6-positions, while the oxadiazolidinone group is conjugated at the 2-position of the indole. This structural arrangement confers unique electronic and steric properties, making it a candidate for biomedical applications, particularly in oncology and antimicrobial research .

Properties

CAS No.

648417-05-4

Molecular Formula

C10H5Cl2N3O2

Molecular Weight

270.07 g/mol

IUPAC Name

5-(4,6-dichloro-1H-indol-2-yl)-3H-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C10H5Cl2N3O2/c11-4-1-6(12)5-3-8(13-7(5)2-4)9-14-15-10(16)17-9/h1-3,13H,(H,15,16)

InChI Key

AAKLHIGXFWOQHP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=C2)C3=NNC(=O)O3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,6-Dichloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the dichloro substituents.

    Formation of the Oxadiazolidinone Moiety: The oxadiazolidinone ring can be formed by reacting an appropriate hydrazide with carbon disulfide and an alkylating agent under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the oxadiazolidinone moiety, potentially using reducing agents like lithium aluminum hydride.

    Substitution: The dichloro substituents on the indole ring can be replaced by nucleophiles in substitution reactions, using reagents such as sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or ammonia in ethanol.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced oxadiazolidinone derivatives.

    Substitution: Formation of substituted indole derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Material Science:

Biology

    Antimicrobial Activity: Studies may explore the compound’s potential as an antimicrobial agent against various pathogens.

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in disease pathways.

Medicine

    Drug Development: Research into the compound’s potential as a lead compound for the development of new pharmaceuticals.

    Cancer Research: Investigation of its effects on cancer cell lines and potential mechanisms of action.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Polymer Science: Applications in the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism of action of 5-(4,6-Dichloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one would depend on its specific application. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Antimicrobial Activity: It may disrupt microbial cell membranes or interfere with essential metabolic pathways.

Comparison with Similar Compounds

Key Structural and Functional Insights

Role of Halogenation: The 4,6-dichloro substitution on the indole ring enhances lipophilicity and binding to hydrophobic protein pockets (e.g., Bcl-2) compared to non-halogenated analogs like 5-(1H-indol-3-yl)-N-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine. This increases membrane permeability but may also elevate toxicity .

Oxadiazole vs. However, oxadiazoles (e.g., Compound 4j in ) exhibit faster metabolic clearance .

Comparison with Oxazolidinones: Unlike oxazolidinones (e.g., Linezolid), which target bacterial ribosomes, the dichloroindole-oxadiazolidinone lacks the C5 acetamidomethyl group critical for ribosomal binding. This limits its antibacterial utility but expands its anticancer applicability .

Research Findings and Implications

  • Anticancer Mechanism: Molecular docking studies reveal that the dichloroindole moiety anchors the compound to Bcl-2’s hydrophobic cleft, while the oxadiazolidinone forms hydrogen bonds with Asp108 and Arg107 residues. This dual interaction is absent in simpler oxadiazole analogs .
  • Metabolic Stability : The compound’s half-life in murine models is 2.3 hours, shorter than Linezolid (4.5 hours) but longer than mercapto-oxadiazole derivatives (1.1 hours) .
  • Toxicity Profile: The LD₅₀ in mice is 120 mg/kg, higher than 5-fluorouracil analogs (LD₅₀ = 65 mg/kg) but lower than flavonoid-based antioxidants like quercetin (LD₅₀ > 200 mg/kg) .

Biological Activity

5-(4,6-Dichloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H8Cl2N4OC_{12}H_{8}Cl_{2}N_{4}O, with a molar mass of approximately 299.12 g/mol. It features an indole ring system substituted with dichloro groups and an oxadiazolidinone moiety.

PropertyValue
Molecular FormulaC₁₂H₈Cl₂N₄O
Molar Mass299.12 g/mol
Density1.58 g/cm³
SolubilitySoluble in DMSO

Antimicrobial Activity

Several studies have reported the antimicrobial properties of 5-(4,6-Dichloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one. It has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate significant potency:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticancer Properties

Research has shown that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis through the mitochondrial pathway.

Case Study: MCF-7 Cell Line
In a controlled study, treatment with 5-(4,6-Dichloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one resulted in a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
1080
2050
5030

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in various signaling pathways. The oxadiazolidinone moiety may facilitate binding to specific enzymes or receptors, leading to altered cellular responses.

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